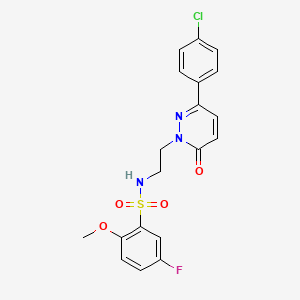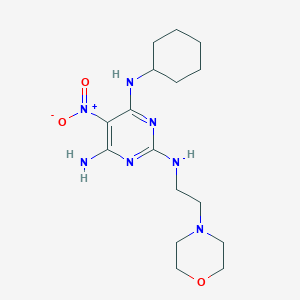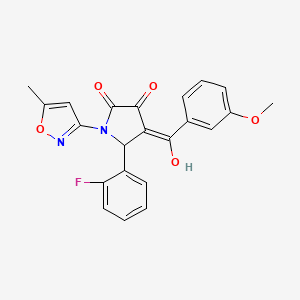![molecular formula C9H11F4IN2O B2881476 1-(2-fluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole CAS No. 1856051-46-1](/img/structure/B2881476.png)
1-(2-fluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a synthetic organic compound that finds significant applications in various fields such as medicinal chemistry, pharmacology, and material science. The compound features a pyrazole core substituted with fluoroethyl, iodine, and trifluoropropoxy groups, which impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Core: : Starting from precursors such as hydrazine derivatives and 1,3-diketones under acidic or basic conditions.
Substitution Reactions: : Introducing the fluoroethyl group via nucleophilic substitution, and the iodine via halogenation.
Oxyalkylation: : Employing suitable alkyl halides in the presence of a base to add the trifluoropropoxy group.
Industrial Production Methods
Scaling up these reactions for industrial production involves optimizing reaction parameters such as temperature, pressure, and solvent choice, ensuring high yield and purity. Batch or continuous flow reactors are commonly used to maximize efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-fluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole can undergo several types of chemical reactions:
Oxidation: : Using oxidizing agents such as hydrogen peroxide or metal oxides.
Reduction: : Utilizing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Participating in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Conditions involve mild to moderate temperatures and the use of catalysts.
Reduction: : Typically carried out under anhydrous conditions with appropriate solvents like THF.
Substitution: : Reaction conditions depend on the leaving group and nucleophile involved, often requiring catalysts or bases.
Major Products Formed
Depending on the reaction type, this compound can form various derivatives such as fluoroalkylated pyrazoles, iodinated compounds, and dehalogenated products.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a building block in synthetic organic chemistry, aiding the development of more complex molecules.
Biology
1-(2-fluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole's bioactivity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Industrially, it serves as a precursor for advanced materials, including high-performance polymers and specialty coatings.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets such as enzymes, receptors, and nucleic acids. Its mechanism of action involves:
Binding to Active Sites: : Blocking or modulating enzyme activity.
Receptor Interaction: : Altering signal transduction pathways.
Pathway Involvement: : Affecting metabolic or signaling pathways crucial for biological processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-fluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropyl)]-1H-pyrazole
1-(2-fluoroethyl)-4-bromo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
Uniqueness
Compared to other similar compounds, 1-(2-fluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole stands out due to its unique combination of substituents, which impart distinct electronic, steric, and hydrophobic properties. These characteristics influence its reactivity, bioactivity, and suitability for specific applications.
Conclusion
This compound is a compound of considerable interest in various scientific fields Its unique structure and properties make it valuable for research and industrial applications, driving innovation and discovery in chemistry, biology, medicine, and beyond
Propiedades
IUPAC Name |
1-(2-fluoroethyl)-4-iodo-3-(3,3,3-trifluoropropoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F4IN2O/c10-2-3-16-5-7(14)8(15-16)6-17-4-1-9(11,12)13/h5H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXIOKVRJUTGFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCF)COCCC(F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F4IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-5-methyl-1,3-thiazole-4-carboxylic acid](/img/structure/B2881393.png)
![N-[2-(Furan-2-ylmethylamino)-2-oxoethyl]-N,3-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2881394.png)



![3-(BENZENESULFONYL)-N-CYCLOHEPTYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2881398.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(2-methylphenoxy)ethan-1-one](/img/structure/B2881399.png)
![4-[7-(methoxycarbonyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanoic acid](/img/structure/B2881400.png)
![N-(2H-1,3-BENZODIOXOL-5-YL)-N'-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ETHANEDIAMIDE](/img/structure/B2881402.png)
![tert-butyl N-[2-hydroxy-2-[3-(trifluoromethyl)phenyl]ethyl]carbamate](/img/structure/B2881405.png)
![2-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-fluorobenzamide](/img/structure/B2881406.png)
![N-(4-bromophenyl)-2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2881407.png)
![(Z)-4-bromo-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2881408.png)

